

A Comparative Guide to the Reaction Kinetics of Difluoromethane (CH₂F₂)

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Compound of Interest

Compound Name: Difluoromethane

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This guide provides a quantitative analysis of the reaction kinetics of **difluoromethane** (CH₂F₂), a widely used refrigerant, also known as HFC-32. Its reactivity with key atmospheric species and its behavior under high-temperature conditions are compared with several alternative refrigerants. The data presented is essential for understanding the atmospheric lifetime, environmental impact, and combustion properties of these compounds.

Data Presentation: Reaction Kinetics

The following tables summarize the experimentally determined rate constants and Arrhenius parameters for the gas-phase reactions of **difluoromethane** and selected alternative refrigerants with hydroxyl radicals (OH), chlorine atoms (Cl), and singlet oxygen atoms (O(1D)).

Table 1: Reaction Rate Coefficients and Arrhenius Parameters for Reactions with OH Radicals

Compound	Formula	A (cm ³ molecule ⁻¹ s ⁻¹)	E/R (K)	k(298 K) (cm ³ molecule ⁻¹ s ⁻¹)	Temperature Range (K)
Difluoromethane (HFC-32)	CH ₂ F ₂	1.16 x 10 ⁻¹²	1073	1.1 x 10 ⁻¹⁴ ^[1]	241-396 ^[1]
Pentafluoroethane (HFC-125) ¹	CHF ₂ CF ₃	4.7 x 10 ⁻¹³	1100	2.2 x 10 ⁻¹⁵	298
1,1,1,2-Tetrafluoroethane (HFC-134a)	CH ₂ FCF ₃	1.8 x 10 ⁻¹³	1050	4.7 x 10 ⁻¹⁵	298
2,3,3,3-Tetrafluoropropene (HFO-1234yf)	CF ₃ CF=CH ₂	1.15 x 10 ⁻¹²	-13	1.2 x 10 ⁻¹²	220-298

¹ Component of R-410A refrigerant blend.

Table 2: Reaction Rate Coefficients for Reactions with Cl Atoms

Compound	Formula	k(298 K) (cm ³ molecule ⁻¹ s ⁻¹)
Difluoromethane (HFC-32)	CH ₂ F ₂	3.5 x 10 ⁻¹⁴
1,1,1,2-Tetrafluoroethane (HFC-134a)	CH ₂ FCF ₃	< 1 x 10 ⁻¹⁶
2,3,3,3-Tetrafluoropropene (HFO-1234yf)	CF ₃ CF=CH ₂	1.2 x 10 ⁻¹¹

Table 3: Reaction Rate Coefficients for Reactions with O(¹D) Atoms

Compound	Formula	$k(298\text{ K}) (\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1})$
Difluoromethane (HFC-32)	CH_2F_2	$(4.78 \pm 1.03) \times 10^{-11}$ ^[2]
1,1,1,2-Tetrafluoroethane (HFC-134a)	CH_2FCF_3	$(6.10 \pm 1.43) \times 10^{-11}$ ^[2]
2,3,3,3-Tetrafluoropropene (HFO-1234yf)	$\text{CF}_3\text{CF}=\text{CH}_2$	$(1.9 \pm 0.2) \times 10^{-10}$

Table 4: Pyrolysis and Combustion Kinetic Parameters

Compound	Reaction	A (s^{-1})	Ea (kJ/mol)	Temperature Range (K)	Experimental Method
Difluoromethane (HFC-32)	$\text{CH}_2\text{F}_2 \rightarrow \text{CHF} + \text{HF}$	2.5×10^{14}	326	1400-2500	Shock Tube ^[3]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the following well-established experimental techniques:

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)

This is a direct method for measuring the absolute rate coefficients of OH radical reactions.^[4]

Methodology:

- OH Radical Generation: A pulsed excimer laser (e.g., KrF at 248 nm) is used to photolyze a precursor molecule, such as hydrogen peroxide (H_2O_2) or ozone (O_3) in the presence of water vapor, to generate OH radicals.^{[4][5]}
- Reaction: The generated OH radicals react with the target compound (e.g., **difluoromethane**) which is present in excess, ensuring pseudo-first-order kinetics.

- OH Radical Detection: A second pulsed laser system, typically a frequency-doubled dye laser, is used to excite the OH radicals at a specific wavelength (around 282 nm). The subsequent fluorescence, emitted at approximately 308 nm, is detected by a photomultiplier tube (PMT) fitted with a narrow bandpass filter.[4]
- Kinetic Measurement: The concentration of OH radicals is monitored over time by varying the delay between the photolysis and probe laser pulses. The pseudo-first-order rate coefficient is determined from the exponential decay of the OH fluorescence signal.
- Rate Constant Determination: By measuring the pseudo-first-order rate coefficient at different concentrations of the target compound, the bimolecular rate constant is obtained from the slope of a plot of the pseudo-first-order rate versus the target compound concentration.[4]

Relative Rate Method

This technique is used to determine the rate constant of a reaction by comparing it to the rate of a reference reaction with a well-known rate constant.

Methodology:

- Reaction Mixture: A mixture containing the target compound, a reference compound, and a source of the radical (e.g., Cl atoms from Cl₂ photolysis or OH radicals from H₂O₂ photolysis) is prepared in a reaction chamber, often made of Teflon or quartz.
- Reaction Initiation: The reaction is initiated, typically by photolysis using UV lamps.
- Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.
- Data Analysis: The relative rate constant is determined from the following relationship:

$$\ln([Target]_0/[Target]_t) / \ln([Reference]_0/[Reference]_t) = k_{target} / k_{reference}$$

where []₀ and []_t are the concentrations at the beginning and at time t, respectively, and k is the rate constant. A plot of $\ln([Target]_0/[Target]_t)$ versus $\ln([Reference]_0/[Reference]_t)$ should

yield a straight line with a slope equal to the ratio of the rate constants.[6]

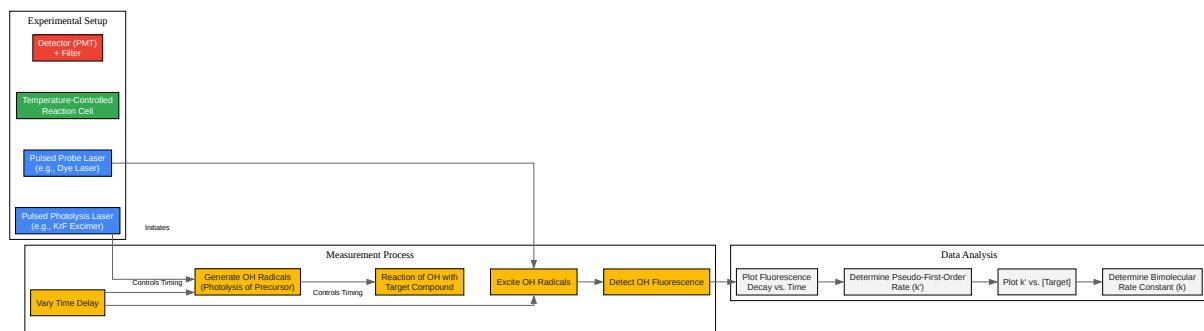
Shock Tube Studies

Shock tubes are used to study reaction kinetics at high temperatures and pressures, relevant to combustion and pyrolysis.[7]

Methodology:

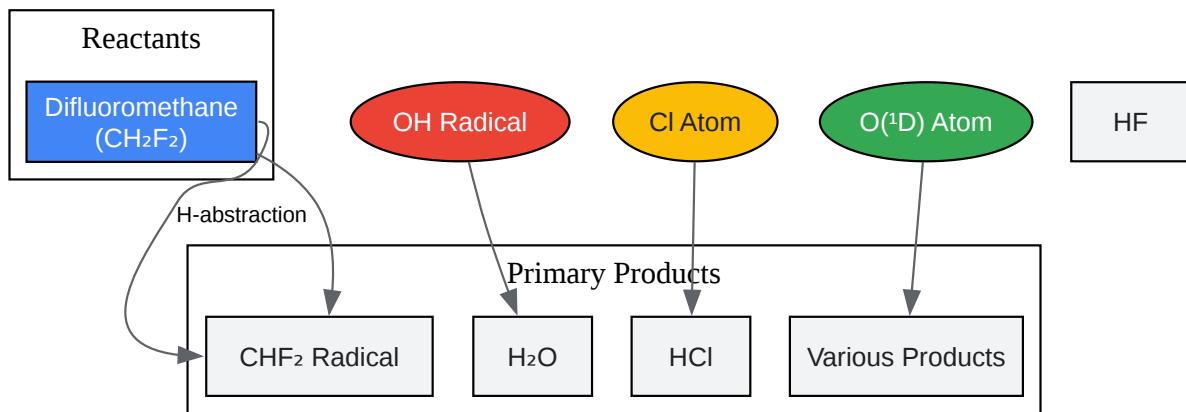
- Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reaction mixture.[7]
- Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas (e.g., helium) to expand rapidly and generate a shock wave that propagates through the driven section.[7]
- Heating and Reaction: The shock wave rapidly heats and compresses the reaction mixture to a specific high temperature and pressure, initiating the reaction.[7]
- Detection: The progress of the reaction is monitored by fast-response diagnostic techniques. For pyrolysis studies of fluorocarbons, this can involve monitoring the concentration of species like CF_2 radicals via UV absorption or using time-of-flight mass spectrometry to follow the evolution of reactants and products.[3][8]
- Kinetic Analysis: The temperature and pressure behind the shock wave are calculated from the shock wave velocity. By measuring the change in concentration of a reactant or product as a function of time, the rate constant for the reaction at that specific temperature and pressure can be determined.

Mandatory Visualization



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Caption: Workflow for Laser Photolysis-Laser Induced Fluorescence.

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Caption: Key Atmospheric Reactions of **Difluoromethane**.

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